

# A Comparative Analysis of TES-991 and Nicotinamide Riboside for NAD+ Augmentation

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

A comprehensive comparison of two distinct modulators of nicotinamide adenine dinucleotide (NAD+) metabolism, the experimental compound **TES-991** and the widely studied precursor nicotinamide riboside (NR), reveals different mechanisms of action and stages of development. This guide provides an objective analysis of their efficacy, supported by available preclinical data, for researchers, scientists, and professionals in drug development.

### Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several key enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The age-associated decline in NAD+ levels is linked to a range of metabolic and age-related diseases, making the enhancement of NAD+ pools a promising therapeutic strategy. This guide compares two agents that increase cellular NAD+: **TES-991**, a novel inhibitor of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD), and nicotinamide riboside (NR), a well-established NAD+ precursor.

### **Mechanism of Action**

**TES-991** and nicotinamide riboside operate on fundamentally different arms of the NAD+ biosynthetic network.







- **TES-991** enhances the de novo synthesis pathway, which originates from the amino acid tryptophan. It is a potent and selective inhibitor of ACMSD, an enzyme that represents a critical branching point in this pathway.[1] By inhibiting ACMSD, **TES-991** prevents the degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), thereby shunting this intermediate towards the spontaneous formation of quinolinic acid, a direct precursor for NAD+ synthesis. This mechanism specifically targets NAD+ production primarily in tissues where ACMSD is expressed, such as the liver and kidneys.
- Nicotinamide Riboside (NR) is a precursor molecule that feeds into the NAD+ salvage
  pathway.[2] As a form of vitamin B3, NR is taken up by cells and phosphorylated by
  nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN). NMN is
  then directly converted to NAD+ by NMN adenylyltransferases (NMNATs). This pathway
  recycles nicotinamide and its derivatives back into the NAD+ pool and is active in multiple
  tissues throughout the body.

The distinct pathways are illustrated below.





#### Click to download full resolution via product page

**Figure 1.** NAD+ Biosynthesis Pathways. This diagram illustrates the De Novo pathway modulated by **TES-991** and the Salvage pathway utilized by Nicotinamide Riboside (NR) to generate NAD+.

## **Comparative Efficacy: Preclinical Data**



Direct head-to-head comparative studies of **TES-991** and nicotinamide riboside have not been published. The following tables summarize findings from separate preclinical studies, primarily in murine models. It is important to note that differences in experimental design, dosage, and administration routes preclude direct extrapolation of relative potency.

Table 1: Effects on NAD+ Levels in Tissues



| Compound                        | Species                   | Dose                      | Tissue                                                                  | Fold<br>Increase in<br>NAD+ (vs.<br>Control) | Study<br>Reference                               |
|---------------------------------|---------------------------|---------------------------|-------------------------------------------------------------------------|----------------------------------------------|--------------------------------------------------|
| TES-991                         | Mouse                     | 15 mg/kg/day<br>(in diet) | Liver                                                                   | ~1.5x (in<br>NAFLD<br>model)                 | Katsyuba et<br>al., 2018[1]                      |
| Mouse                           | 15 mg/kg/day<br>(in diet) | Kidney                    | Increased<br>(quantitative<br>data not<br>specified)                    | Katsyuba et<br>al., 2018[1]                  |                                                  |
| Mouse                           | 15 mg/kg/day<br>(in diet) | Brain                     | Increased<br>(quantitative<br>data not<br>specified)                    | Katsyuba et<br>al., 2018[1]                  |                                                  |
| Mouse<br>Primary<br>Hepatocytes | (In vitro)                | -                         | ~1.4x                                                                   | Katsyuba et<br>al., 2018[1]                  |                                                  |
| Nicotinamide<br>Riboside        | Mouse                     | ~400<br>mg/kg/day         | Liver                                                                   | Increased<br>(quantitative<br>data varies)   | Cantó et al.,<br>2012; Chi et<br>al., 2020[3][4] |
| Mouse                           | ~400<br>mg/kg/day         | Skeletal<br>Muscle        | Variable / No<br>significant<br>increase<br>reported in<br>some studies | Trammell et<br>al., 2016[5][6]<br>[7][8][9]  |                                                  |
| Mouse                           | 100μg/kg/day              | Brain                     | Restored to<br>control levels<br>(in GWI<br>model)                      | Abdullah et<br>al., 2020[10]                 |                                                  |

Table 2: Effects on Downstream Targets and Physiological Outcomes



| Compound                               | Model System                                                 | Key Finding                                                  | Study Reference              |
|----------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------|------------------------------|
| TES-991                                | Mouse Primary<br>Hepatocytes                                 | Dose-dependently increased SIRT1 activation.                 | Katsyuba et al.,<br>2018[1]  |
| Mouse Primary<br>Hepatocytes           | Enhanced basal and maximal oxygen consumption rate.          | Katsyuba et al.,<br>2018[1]                                  |                              |
| Mouse NAFLD Model                      | Attenuated hepatic steatosis and liver damage markers.       | Katsyuba et al.,<br>2018[1]                                  |                              |
| Nicotinamide Riboside                  | Mouse GWI Model                                              | Increased brain SIRT1<br>levels and<br>deacetylase activity. | Abdullah et al.,<br>2020[10] |
| Mouse Mitochondrial Disease Model      | Improved respiratory chain defects and exercise intolerance. | Cerutti et al., 2014[3]                                      |                              |
| Mouse Alcoholic Liver<br>Disease Model | Activated SIRT1 and increased mitochondrial function.        | Chi et al., 2020[4]                                          |                              |

## **Experimental Protocols**

The methodologies employed in the key studies reflect the different stages of research for each compound.

# Key TES-991 Efficacy Study Protocol (Katsyuba et al., 2018)

- Animal Model: 9 to 13-week old male C57BL/6J mice were used. For the non-alcoholic fatty liver disease (NAFLD) model, mice were fed a methionine-choline deficient (MCD) diet.
- Compound Administration: TES-991 was supplemented in the chow or MCD diet at a concentration of 15 mg/kg per day for the duration of the study (10 days for standard chow,



2.5 weeks for MCD).

- NAD+ Measurement: Liver, kidney, and brain tissues were harvested. NAD+ levels were quantified using a targeted liquid chromatography-mass spectrometry (LC-MS) based method.
- Mitochondrial Function Assay: For in vitro experiments, primary mouse hepatocytes were isolated. Oxygen consumption rates (OCR) were measured using a Seahorse XF24 analyzer.
- SIRT1 Activity: Assessed indirectly by measuring the acetylation status of known SIRT1 targets via western blot.

# Representative Nicotinamide Riboside Efficacy Study Protocol

- Animal Model: Various mouse strains are used, often C57BL/6J, depending on the disease model (e.g., diet-induced obesity, mitochondrial disease models).
- Compound Administration: NR is typically administered orally, either mixed in the drinking water, incorporated into the diet (e.g., 400 mg/kg/day), or via oral gavage.
- NAD+ Measurement: Tissues are collected, and NAD+ levels are quantified using highperformance liquid chromatography (HPLC) or LC-MS/MS.
- SIRT1 Activity Assay: Sirtuin activity is often determined by measuring the deacetylation of specific substrates. This can be done through western blotting for acetylation marks on proteins like PGC-1α or p65, or through activity assays using fluorogenic substrates.
- Physiological Assessment: Functional outcomes are measured based on the study's focus, such as exercise tolerance (treadmill or swim tests), metabolic parameters (glucose tolerance tests), or behavioral tests.





Click to download full resolution via product page

**Figure 2.** Generalized Experimental Workflow. A typical workflow for comparing the in vivo efficacy of NAD+ modulating compounds in a preclinical setting.

## **Pharmacokinetics and Bioavailability**



- **TES-991**: After oral administration of 5 mg/kg in mice, blood concentrations of **TES-991** were quantifiable for up to 8 hours. Intravenous administration showed low blood clearance and a half-life of approximately 4.0 to 5.0 hours.
- Nicotinamide Riboside: Oral NR has been shown to be bioavailable in both mice and humans, effectively increasing the NAD+ metabolome in the blood.[5][6][7][8][9] It demonstrates superior pharmacokinetics in elevating hepatic NAD+ compared to nicotinic acid and nicotinamide in mice.[5][6][7][8][9]

### Conclusion

**TES-991** and nicotinamide riboside represent two distinct and compelling strategies for augmenting cellular NAD+ levels.

- TES-991 is a first-in-class, potent ACMSD inhibitor that enhances the de novo synthesis of NAD+. Its development is in the preclinical stage, with promising initial data in models of liver disease. Its tissue-specific expression profile (liver and kidney) may offer a targeted therapeutic approach.
- Nicotinamide Riboside is a nutritional supplement and NAD+ precursor that utilizes the
  salvage pathway. It is supported by a larger body of research, including human clinical trials
  that have established its oral bioavailability and safety. Its efficacy in preclinical models is
  well-documented across a range of conditions, although results can be variable depending
  on the tissue and model studied.

The primary distinction lies in their mechanism of action and stage of development. **TES-991** offers a novel, targeted approach by modulating an enzyme, whereas NR provides a systemic precursor-based strategy. Future research, ideally including direct comparative studies, will be necessary to fully elucidate the relative therapeutic potential of these two NAD+-boosting compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. De novo NAD+ synthesis enhances mitochondrial function and improves health PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+-Dependent Activation of Sirt1 Corrects the Phenotype in a Mouse Model of Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. aboutnad.com [aboutnad.com]
- 8. Research Portal [iro.uiowa.edu]
- 9. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting sirtuin activity with nicotinamide riboside reduces neuroinflammation in a GWI mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of TES-991 and Nicotinamide Riboside for NAD+ Augmentation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561998#comparing-the-efficacy-of-tes-991-and-nicotinamide-riboside]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com